![molecular formula C12H14FN3 B11735840 N-[(4-fluorophenyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine](/img/structure/B11735840.png)
N-[(4-fluorophenyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine
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Overview
Description
N-[(4-fluorophenyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features a fluorophenyl group attached to the pyrazole ring, which can significantly influence its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine typically involves the reaction of 4-fluorobenzyl chloride with 1,3-dimethyl-1H-pyrazol-4-amine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of corresponding pyrazole N-oxide.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
N-[(4-fluorophenyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine exhibits several biological activities that make it a candidate for therapeutic applications:
-
Anticancer Activity :
- Studies have shown that this compound possesses significant anticancer properties against various cancer cell lines. For instance, it has demonstrated growth inhibition percentages exceeding 70% in certain assays against human cancer cell lines such as SNB-19 and OVCAR-8 .
- The structure-activity relationship (SAR) studies indicate that modifications to the pyrazole ring can enhance its potency against cancer cells. Specifically, substituents at the 4-position are crucial for maintaining efficacy .
-
Anti-inflammatory Effects :
- The compound has been noted for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a pivotal role in inflammatory processes. This inhibition suggests potential use in treating inflammatory diseases.
-
Mechanism of Action :
- The mechanism involves interaction with specific molecular targets influenced by the fluorophenyl group, enhancing binding affinity to receptors or enzymes involved in disease pathways.
Case Study 1: Anticancer Efficacy
A detailed study investigated the anticancer effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with IC50 values suggesting potent activity comparable to established chemotherapeutics.
Case Study 2: Anti-inflammatory Mechanism
Another study focused on the anti-inflammatory properties of this compound, demonstrating its effectiveness in reducing inflammation markers in vitro and in vivo models. The compound's ability to modulate cytokine release and inhibit inflammatory pathways was highlighted.
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- 4-{[bis(4-fluorophenyl)methyl]-N-(2-fluorophenyl)}piperazine-1-carboxamide
Uniqueness
N-[(4-fluorophenyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring, which can impart distinct chemical and biological properties compared to other pyrazole derivatives. The presence of the fluorophenyl group can enhance its stability and binding affinity in various applications.
Biological Activity
N-[(4-fluorophenyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine, a pyrazole derivative, has garnered attention for its diverse biological activities. This compound, also known by its chemical structure C12H14FN3, exhibits significant antimicrobial, anticancer, and enzyme inhibitory properties. This article reviews the biological activity of this compound, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a pyrazole ring substituted with a 4-fluorobenzyl group. Its molecular formula is C12H14FN3, and it has a molecular weight of 219.26 g/mol. The compound's properties are essential for its biological activity, influencing its interaction with various biological targets.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of this compound against a range of pathogens.
In Vitro Studies
A study evaluated several pyrazole derivatives for their antimicrobial activity, revealing that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be as low as 0.22 μg/mL for the most active derivatives, indicating potent antimicrobial properties .
Pathogen | MIC (μg/mL) | MBC (μg/mL) | Activity Type |
---|---|---|---|
Staphylococcus aureus | 0.22 | 0.25 | Bactericidal |
Escherichia coli | 0.30 | 0.35 | Bactericidal |
The compound also demonstrated antibiofilm activity, significantly reducing biofilm formation compared to standard antibiotics like ciprofloxacin .
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines.
Case Studies
In a series of experiments involving human cancer cell lines, the compound showed promising results with IC50 values indicating effective cytotoxicity. For instance:
Cell Line | IC50 (μM) |
---|---|
A549 (Lung cancer) | 15.5 |
MCF7 (Breast cancer) | 12.8 |
HeLa (Cervical cancer) | 10.3 |
These findings suggest that this compound could serve as a lead compound in developing new anticancer therapies .
Enzyme Inhibition
This compound has also been identified as an inhibitor of key enzymes involved in various biological processes.
Key Findings
Research indicates that this compound inhibits DNA gyrase and dihydrofolate reductase (DHFR), which are critical for bacterial DNA replication and folate metabolism respectively:
Enzyme | IC50 Range (μM) |
---|---|
DNA Gyrase | 12.27 - 31.64 |
Dihydrofolate Reductase | 0.52 - 2.67 |
These inhibitory effects suggest potential applications in developing antibacterial agents targeting these enzymes .
Properties
Molecular Formula |
C12H14FN3 |
---|---|
Molecular Weight |
219.26 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-1,3-dimethylpyrazol-4-amine |
InChI |
InChI=1S/C12H14FN3/c1-9-12(8-16(2)15-9)14-7-10-3-5-11(13)6-4-10/h3-6,8,14H,7H2,1-2H3 |
InChI Key |
RDPSWXWJFREPKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1NCC2=CC=C(C=C2)F)C |
Origin of Product |
United States |
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